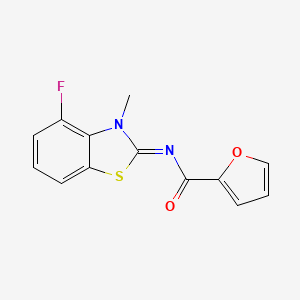

![molecular formula C14H11ClN4S B2651406 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-89-0](/img/structure/B2651406.png)

4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

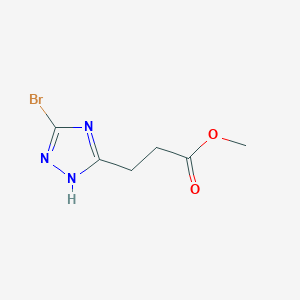

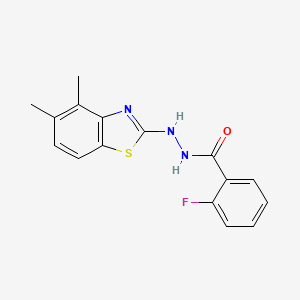

“4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrimidine ring attached to a thiazole ring, which is further connected to a chlorophenyl group . The compound’s structure provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 302.79 . It has a melting point of 214 - 216 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Heterocycle Formation

- The compound is involved in reactions leading to the formation of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, which are significant in chemical synthesis and pharmaceutical applications (I. Shibuya, 1984).

Antiproliferative Activity

- Derivatives of the compound have been synthesized and evaluated for antiproliferative activity, specifically against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating its potential in cancer research (Hoda Atapour-Mashhad et al., 2017).

Antiallergy Activity

- Certain derivatives have shown promising antiallergy activities, including anti-passive peritoneal anaphylaxis and anti-slow reacting substance of anaphylaxis activities, which could be relevant in allergy and immunology research (N. Suzuki et al., 1992).

Insecticidal Activity

- Synthesized derivatives have been evaluated for their insecticidal activity against pests like the cotton leafworm, suggesting potential applications in agricultural pest control (M. F. Ismail et al., 2021).

Anticancer Properties

- Research has been conducted on pyrimidine derivatives combined with thiazolidin-4-one for their anticancer activities. These studies are crucial for developing new potential anticancer agents (M. Rashid et al., 2014).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives containing this compound have shown significant antimicrobial and anticancer activities, broadening its application in pharmaceutical research (H. Hafez et al., 2016).

Zukünftige Richtungen

Pyrimidine derivatives, including “4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine”, have shown promise in various areas of pharmacology . Future research could focus on exploring their potential in drug development, particularly given their wide range of biological activities . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .

Eigenschaften

IUPAC Name |

4-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4S/c1-8-12(11-5-6-17-14(16)19-11)20-13(18-8)9-3-2-4-10(15)7-9/h2-7H,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCHSHNSXBIMNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

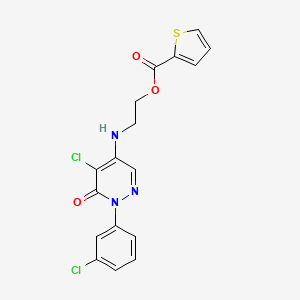

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)

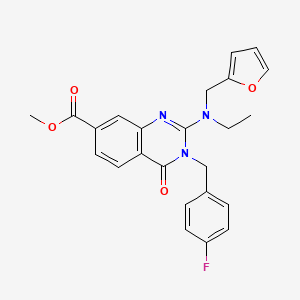

![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)

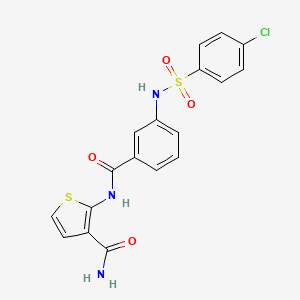

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)

![3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2651332.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2651346.png)